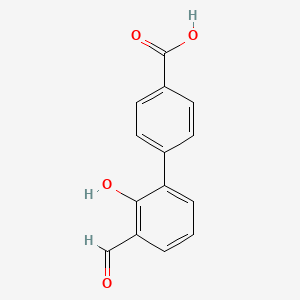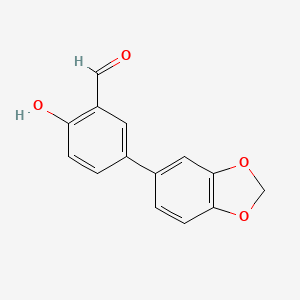
6-(4-Carboxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Carboxyphenyl)-2-formylphenol, 95% (6-CFP-2-FP) is a phenolic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of various drugs and chemical compounds, and is also used in the production of cosmetics and food additives. 6-CFP-2-FP is a colorless, crystalline solid with a melting point of 150-152 °C and a solubility in water of 0.2 g/L. It has a molecular formula of C13H10O5, a molecular weight of 246.22 g/mol, and a CAS number of 472-36-4.
Wissenschaftliche Forschungsanwendungen
6-(4-Carboxyphenyl)-2-formylphenol, 95% has been used in various scientific research applications, including in the synthesis of various drugs and chemical compounds, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. It has also been used in the study of the pharmacokinetics of drugs, and in the study of the structure-activity relationships of drugs.
Wirkmechanismus
6-(4-Carboxyphenyl)-2-formylphenol, 95% is thought to act as a prodrug, meaning that it is converted to an active form in the body. The exact mechanism of action of 6-(4-Carboxyphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the body to produce the desired effect.
Biochemical and Physiological Effects
6-(4-Carboxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, and can also inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. In vivo studies have shown that it can reduce inflammation, and can also reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without significant degradation. The main limitation of using 6-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-(4-Carboxyphenyl)-2-formylphenol, 95%. These include further studies into its mechanism of action, its pharmacokinetics, and its structure-activity relationships. Additionally, further studies into its potential applications in the synthesis of drugs and chemical compounds, and its biochemical and physiological effects, could be conducted. Finally, further research into its potential use in the production of cosmetics and food additives could be conducted.
Synthesemethoden
6-(4-Carboxyphenyl)-2-formylphenol, 95% can be synthesized from 4-hydroxybenzaldehyde and p-toluenesulfonic acid in a two-step process. The first step involves the oxidation of the 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid using p-toluenesulfonic acid as the oxidizing agent. The second step involves the condensation of the 4-hydroxybenzoic acid with formaldehyde to form 6-(4-Carboxyphenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-2-1-3-12(13(11)16)9-4-6-10(7-5-9)14(17)18/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCMCSEYRUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685154 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1261930-35-1 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














